molecular formula C13H12O2 B135512 Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- CAS No. 61249-00-1

Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-

Cat. No. B135512
CAS RN: 61249-00-1
M. Wt: 200.23 g/mol
InChI Key: QYYCPWLLBSSFBW-NSHDSACASA-N
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Description

“Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-” is also known as 2-[(naphthalen-1-yloxy)methyl]oxirane . It has a molecular weight of 200.24 and its IUPAC name is 1-naphthyl 2-oxiranylmethyl ether . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C13H12O2 . The InChI Code is 1S/C13H12O2/c1-2-6-12-10 (4-1)5-3-7-13 (12)15-9-11-8-14-11/h1-7,11H,8-9H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 200.24 and a LogP value of 2.70 .

Safety And Hazards

This compound is classified as having acute oral toxicity (Category 4), is suspected of causing genetic defects (Category 2), and is suspected of causing cancer (Category 2) . It is harmful if swallowed . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(2S)-2-(naphthalen-1-yloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYCPWLLBSSFBW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210153
Record name Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-

CAS RN

61249-00-1
Record name (2S)-2-[(1-Naphthalenyloxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61249-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl 1-naphthyl ether, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[(1-naphthalenyloxy)methyl]-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCIDYL 1-NAPHTHYL ETHER, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212652A7IH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A stirred suspension of sodium hydride (4.0 g of 60% NaH in mineral oil, 100 mmol) in dimethylformamide (DMF, 100 ml) was treated with 1-naphthol (14.42 g, 100 mmol). After stirring for 1 hour at ambient temperature (room temperature), the reaction was treated with epichlorohydrin (10.18 g, 110 mmol) and stirred for 1 hour at 100° C. The reaction was diluted with water and transferred to a separatory funnel using diethyl ether (500 ml). The organic phase was washed with 10% aqueous NaHCO3 (3×200 ml), dried over anhydrous sodium sulfate, filtered, and concentrated. Kugelrohr distillation (~100 microns) yielded 1-naphthyl glycidyl ether as a clear, colorless oil: GC/EI-MS, m/z (rel. int.) 200 (M+, 61), 184 (1), 169 (5), 157 (12), 144 (79), 129 (16), 115 (100), 101 (3), 89 (16).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two
Quantity
10.18 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane Rf value: 0.78 (silica gel, dichloromethane/methanol=30:1).
Name
1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 500 mL three-necked round bottom flask, 10.03 g 1-naphthol, 3.1 g NaOH, 20.4 g epichlorohydrin (SIR) and 0.5 g KI were added, then 330 mL ethanol was added. The flask was then placed in a microwave reactor. The reaction was performed at 30° C. under stirring and 300 W microwave irradiation for 12 min. The reaction mixture was then removed and suction filtrated, and the filtrate was concentrated to obtain an oily substance. H2O was added to the oily substance, and the mixture was extracted with ethyl ether. The ethyl ether layers were combined and washed with a solution of NaOH, then washed with H2O once. The ether layer was dried using anhydrous magnesium sulfate and concentrated to obtain 12.95 g of the product in a yield of 93.2%.
Quantity
10.03 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93.2%

Synthesis routes and methods IV

Procedure details

To a solution of 1-naphthol (3.0 g, 0.02 mol) in DMSO (10 mL), potassium hydroxy (flakes, 2.0 g, 0.06 mol) was added. The combined mixture was stirred at room temperature for 30 min and then epichlorohydrin (5.6 g, 4.7 mL, 0.06 mol) was added slowly over a period of 45 min and stirring was continued for 16 hours. The reaction was quenched with water (30 mL) and extracted with chloroform (2×50 mL). The combined organic layers were washed with 1N aqueous NaOH (2×50 mL), water (2×100 mL) and brine (2×100 mL) and dried over MgSO4. The solvent was removed under reduced pressure to provide Compound 1 as a yellow liquid (3.26 g, 78%). This product was used without further purification. The structure of Compound 1 is given below:
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium hydroxy
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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